molecular formula C22H24ClF2N3O4S2 B2734146 N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1216477-48-3

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride

Cat. No. B2734146
M. Wt: 532.02
InChI Key: IHBPIOLCEHQLOY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a fluorophenylsulfonyl group, and a morpholinoethylpropanamide group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis might involve reactions such as nucleophilic aromatic substitution (for introducing the fluorine atoms), amide bond formation (for creating the propanamide group), and sulfonation (for adding the sulfonyl group).



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and potential for forming hydrogen bonds.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the amide group suggests that it might participate in reactions such as hydrolysis or condensation. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the sulfonyl group could potentially be reduced.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms and the sulfonyl group might increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum.


Scientific Research Applications

Antimicrobial Activity

  • Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have shown significant antimicrobial potency, including against bacteria and fungi, with some compounds exhibiting promising activity in the MIC range of 6.25–25.0 µg/mL. Molecular docking studies suggest good binding affinities at active enzyme sites (Janakiramudu et al., 2017).

Synthesis and Characterization

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized and characterized, providing foundational knowledge for future studies on similar compounds (Manolov et al., 2021).

Antifungal and Antimicrobial Efficacy

  • Some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, highlighting the potential of similar molecular frameworks in combating microbial infections (Sathe et al., 2011).

Synthesis of Linezolid-like Molecules

  • Linezolid-like molecules synthesized from 3-Fluoro-4-(morpholin-4-yl)aniline exhibited significant antimicrobial activity, including against antitubercular targets (Başoğlu et al., 2012).

Anti-Microbial Screening

  • Synthesis of fluoro-substituted sulphonamide benzothiazole and thiazole compounds for anti-microbial screening has been conducted, indicating the potential of such compounds in pharmacology (Jagtap et al., 2010).

Carbonic Anhydrase Inhibitors

  • Thioureido-substituted sulfonamides, some incorporating morpholine, have shown inhibitory properties against carbonic anhydrase isozymes, with potential implications in glaucoma treatment (Mincione et al., 2005).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better efficacy or lower toxicity.


properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O4S2.ClH/c23-16-1-4-18(5-2-16)33(29,30)14-7-21(28)27(9-8-26-10-12-31-13-11-26)22-25-19-6-3-17(24)15-20(19)32-22;/h1-6,15H,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBPIOLCEHQLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride

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